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molecular formula C5HF2N3 B1358748 3,6-Difluoropyrazine-2-carbonitrile CAS No. 356783-28-3

3,6-Difluoropyrazine-2-carbonitrile

Cat. No. B1358748
M. Wt: 141.08 g/mol
InChI Key: ONECIHYIQJRNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800629B2

Procedure details

In 4 mL of dimethyl sulfoxide was dissolved 0.40 g of 6-fluoro-3-(phenylsulfonyl)-2-pyrazinecarbonitrile. After adding 0.44 g of potassium fluoride and 0.10 g of tetra-n-butylammonium bromide successively, the mixture thus obtained was stirred at 60° C. for 1.5 hours. The reaction mixture was poured into a mixture of 20 mL of ethyl acetate and 20 mL of water, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=20:1] to obtain 0.06 g of 3,6-difluoro-2-pyrazinecarbonitrile as a colorless solid product.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
6-fluoro-3-(phenylsulfonyl)-2-pyrazinecarbonitrile
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5](S(C2C=CC=CC=2)(=O)=O)=[N:4][CH:3]=1.[F-:19].[K+].C(OCC)(=O)C.O>CS(C)=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:19][C:5]1[C:6]([C:8]#[N:9])=[N:7][C:2]([F:1])=[CH:3][N:4]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
6-fluoro-3-(phenylsulfonyl)-2-pyrazinecarbonitrile
Quantity
0.4 g
Type
reactant
Smiles
FC1=CN=C(C(=N1)C#N)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=20:1]

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C(=NC(=CN1)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: CALCULATEDPERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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